2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde
Overview
Description
Thiophene-based compounds are a class of heterocyclic compounds that have been widely studied due to their potential applications in various fields . They are known for their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The presence of sulfur in the ring system contributes to the unique properties of thiophene and its derivatives .Chemical Reactions Analysis
Thiophene-based compounds are known to undergo a variety of chemical reactions. For example, reaction of thiophene with butyl lithium gives 2-lithiothiophene, also called 2-thienyllithium. This reagent reacts with electrophiles to give thienyl derivatives .Physical and Chemical Properties Analysis
Thiophene-based compounds are known for their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure . They are also known for their good thermal stability .Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications
- Synthesis and Biological Activity: A derivative of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde was used to synthesize new thiazole and pyrazoline heterocycles, showing antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).
- Chitosan Schiff Bases Synthesis: Derivatives including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde were reacted with chitosan to form Schiff bases, which displayed significant antimicrobial activity (Hamed et al., 2020).
- Antimicrobial Activity of Novel Derivatives: Various derivatives of 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde demonstrated potent antimicrobial activity (Gaikwad et al., 2013).
Material Chemistry and Sensor Applications
- Structure-Physicochemical Properties Relationship: Substituted thiophene-2-carbaldehydes were used in synthesizing thiazolo[5,4-d]thiazoles, emphasizing the relationship between structure and physicochemical properties, particularly in material chemistry applications (Tokárová & Biathová, 2018).
- Fluorescent Sensor for Ferric Ion: 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) was synthesized as a novel fluorescent sensor, displaying strong quenching of fluorescence in the presence of Fe3+ ions (Zhang et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition for Aluminum Alloy: Thiophene derivatives, including (E)-thiophene-2-carbaldehyde oxime, were investigated for their inhibitory properties on AA2024-T3 aluminum alloy in hydrochloric acid medium, showing high inhibition efficiency (Arrousse et al., 2022).
Mechanism of Action
The mechanism of action of thiophene-based compounds can vary widely depending on their structure and the specific application. For example, some thiophene-based compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRGDHUZOZOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256420-30-1 | |
Record name | 2-(thiophen-2-yl)-1,3-thiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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